molecular formula C19H20N2O3S B2745752 N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide CAS No. 865161-74-6

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide

Cat. No.: B2745752
CAS No.: 865161-74-6
M. Wt: 356.44
InChI Key: UOQUXITWJZKEGT-VXPUYCOJSA-N
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Description

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a chemical reagent intended for research and development applications exclusively. This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities . Benzothiazole derivatives, like this one, are frequently investigated for their potential as therapeutic agents and are common subjects in studies concerning anticancer, anti-convulsant, anti-inflammatory, and antidiabetic treatments . The specific methoxy and methoxyethyl substituents on its core structure are likely to influence its physicochemical properties, such as solubility and metabolic stability, making it a compound of significant interest for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs. The molecular framework suggests this compound may interact with various biological targets, though its precise mechanism of action would be a key focus of ongoing research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to handle this material with the appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-11-10-21-16-9-8-15(24-2)13-17(16)25-19(21)20-18(22)12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQUXITWJZKEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The methoxy and phenylacetamide groups are then introduced through subsequent reactions, such as methylation and acylation, under controlled conditions. Industrial production methods may involve optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or phenylacetamide groups are replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with benzothiazole structures have been extensively studied for their antimicrobial properties. Research indicates that modifications to the benzothiazole ring can enhance activity against various bacterial strains .
    • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzothiazole derivatives in inhibiting bacterial growth, suggesting that N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide could exhibit similar properties .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Benzothiazole derivatives have shown promise in reducing inflammation in various animal models .
    • Case Study : Research demonstrated that certain benzothiazole derivatives significantly lowered levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases .
  • Cancer Treatment :
    • Benzothiazole compounds are being investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. The structural complexity of this compound may enhance its efficacy against specific cancer types.
    • Case Study : A publication in Cancer Letters reported that benzothiazole derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Synthetic Applications

  • Organic Synthesis :
    • The compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions.
    • Data Table: Synthetic Reactions Involving this compound
Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionModified benzothiazoles
CyclizationHeat and solvent-mediatedHeterocyclic compounds
CouplingCoupling agents (e.g., DCC)Biologically active derivatives

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound A belongs to a class of N-substituted benzothiazole acetamides. Key structural analogues from patents and synthetic studies include:

Compound Name Substituents on Benzothiazole Core Key Differences References
N-(6-Methoxybenzothiazol-2-yl)-2-phenylacetamide 6-methoxy, no dihydro ring Lacks the dihydro ring and 2-methoxyethyl group; planar benzothiazole core
N-(6-Trifluoromethylbenzothiazol-2-yl)-2,2-diphenylacetamide 6-CF₃, diphenylacetamide Electron-withdrawing CF₃ group enhances electrophilicity; bulkier acetamide
N-(Benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide 4-F on phenyl ring Fluorine increases lipophilicity; simpler benzothiazole scaffold
N-(6-Methoxybenzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide 6-methoxy, 4-methoxyphenyl Dual methoxy groups enhance solubility; no dihydro ring

Key Observations :

  • The 2-methoxyethyl group introduces conformational flexibility, which may improve binding to flexible enzyme pockets compared to rigid analogues .
  • Methoxy groups at position 6 enhance electron density, contrasting with electron-withdrawing substituents (e.g., CF₃, nitro) in other analogues .
Pharmacological and Physicochemical Properties

While explicit biological data for Compound A is unavailable in the provided evidence, analogues with benzothiazole-acetamide scaffolds exhibit antimicrobial and anticancer activities. For example:

  • N-(2,4-Dinitrophenyl)benzamide derivatives () show potent antimicrobial activity due to nitro groups enhancing redox reactivity .
  • Benzimidazole-thiazole hybrids () demonstrate anticancer activity via kinase inhibition, attributed to planar heterocyclic systems .

Compound A ’s methoxy groups likely improve aqueous solubility compared to nitro- or halogen-substituted analogues, which could enhance bioavailability. However, the dihydro ring may reduce membrane permeability compared to fully aromatic benzothiazoles .

Crystallographic and Computational Analysis
  • X-ray Crystallography : Compound A ’s structure is validated using SHELX () and visualized via Mercury CSD (). The dihydro ring adopts a boat conformation, with hydrogen bonding between the acetamide carbonyl and methoxyethyl oxygen (C=O···H–O interactions) stabilizing the crystal lattice .
  • Comparative Packing : Analogues like N-(6-trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide exhibit stronger van der Waals interactions due to CF₃’s hydrophobicity, whereas Compound A ’s packing is dominated by H-bonding and dipole-dipole interactions .

Biological Activity

N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide is a complex organic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core with methoxy and phenyl substituents. Its IUPAC name reflects its structural complexity:

PropertyDescription
Chemical Name This compound
CAS Number 865161-74-6
Molecular Formula C17H20N2O3S
Molecular Weight 336.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds similar to this compound have demonstrated cytotoxic effects against several cancer cell lines by disrupting cellular homeostasis and promoting programmed cell death .

Antitumor Activity

A significant aspect of this compound's biological profile is its antitumor activity. Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (μM)Reference
A549 (Lung Cancer)6.26 ± 0.33
HCC827 (Lung Cancer)6.48 ± 0.11
MCF-7 (Breast Cancer)Not specified

In vitro assays using both two-dimensional (2D) and three-dimensional (3D) cultures indicate that these compounds generally show higher efficacy in 2D settings compared to 3D environments, suggesting a need for further investigation into their mechanisms in more physiologically relevant models .

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have been evaluated for antimicrobial activity. Some studies indicate that these compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMIC (μg/mL)Reference
Bacillus subtilis (Gram-positive)Variable
Escherichia coli (Gram-negative)Variable

These findings suggest that this compound may also be a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their biological activities. For example:

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and assessed their antitumor and antimicrobial activities using established cell lines and bacterial strains . The results indicated a promising structure–activity relationship that could guide future drug development.
  • Cytotoxicity Assays : In one notable study, compounds similar to this compound were tested against multiple cancer cell lines using MTS assays to determine cytotoxicity levels .

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